Diethylhexyl syringylidenemalonate

Catalog No.
S1911399
CAS No.
444811-29-4
M.F
C28H44O7
M. Wt
492.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylhexyl syringylidenemalonate

CAS Number

444811-29-4

Product Name

Diethylhexyl syringylidenemalonate

IUPAC Name

bis(2-ethylhexyl) 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedioate

Molecular Formula

C28H44O7

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C28H44O7/c1-7-11-13-20(9-3)18-34-27(30)23(28(31)35-19-21(10-4)14-12-8-2)15-22-16-24(32-5)26(29)25(17-22)33-6/h15-17,20-21,29H,7-14,18-19H2,1-6H3

InChI Key

NSBAXYINVVKQQI-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C(=O)OCC(CC)CCCC

Here's what we know so far:

  • Function

    DEHSYM is primarily used as a photostabilizer and antioxidant in sunscreens and cosmetics []. Photostabilizers help prevent breakdown of other ingredients caused by UV exposure, thus extending product shelf life and efficacy. Antioxidants help neutralize free radicals, which can damage skin cells [].

  • Safety

    The Environmental Working Group (EWG) Skin Deep database currently does not classify DEHSYM as a restricted or unacceptable ingredient []. However, further research is needed to fully understand its long-term effects on human health and the environment.

Future Research Directions:

Given DEHSYM's function as a photostabilizer and antioxidant, potential research areas include:

  • Mechanism of action: Investigating the specific mechanisms by which DEHSYM exerts its photoprotective and antioxidant properties.
  • Synergistic effects: Studying how DEHSYM interacts with other sunscreen or cosmetic ingredients to enhance their effectiveness.
  • Long-term safety: Conducting studies to assess the potential long-term health and environmental impacts of DEHSYM exposure.

Diethylhexyl syringylidenemalonate is a quaternary ammonium salt and an ester that serves primarily as an antioxidant and photostabilizer in cosmetic formulations. This compound is particularly effective in protecting products from chemical or physical degradation caused by light exposure. It appears as a viscous yellowish liquid or a low-melting solid at room temperature. The molecular structure consists of carbon (C), hydrogen (H), and oxygen (O) atoms, forming a backbone that contributes to its functional properties. Notably, it enhances the critical wavelength in sunscreens, thereby increasing protection against ultraviolet A (UVA) rays and boosting the Sun Protection Factor (SPF) in sunscreen formulations by approximately five units .

The primary reaction for synthesizing diethylhexyl syringylidenemalonate involves the condensation of syringaldehyde with diethyl malonate, resulting in the formation of this compound along with water as a byproduct. The reaction can be summarized as follows:

Syringaldehyde+Diethyl malonateDiethylhexyl syringylidenemalonate+Water\text{Syringaldehyde}+\text{Diethyl malonate}\rightarrow \text{Diethylhexyl syringylidenemalonate}+\text{Water}

This compound can also participate in various

Diethylhexyl syringylidenemalonate exhibits significant biological activity, primarily through its role as a photostabilizer. It protects light-sensitive ingredients in cosmetic formulations, such as dyes and UV filters, from degradation caused by exposure to sunlight. The compound helps maintain skin health by counteracting damage from environmental stressors like heavy metals and pollutants. Its antioxidant properties contribute to stabilizing formulations over time, ensuring that active ingredients remain effective .

The synthesis of diethylhexyl syringylidenemalonate can be achieved through several methods, with the most common being:

  • Condensation Reaction: Combining syringaldehyde with diethyl malonate under controlled conditions to yield the desired ester.
  • Catalytic Methods: Utilizing catalysts to enhance the efficiency of the reaction and improve yields.

The specific conditions for synthesis often include temperature control and the use of solvents to facilitate the reaction .

Diethylhexyl syringylidenemalonate is widely used in various applications, particularly in cosmetic products. Its primary applications include:

  • Sunscreens: Enhancing SPF and stabilizing UV filters.
  • Color Protectants: Preventing color changes in cosmetic formulations.
  • Skin Conditioning Agents: Improving skin feel and appearance in skincare products.

It is found in a range of products such as sunscreens, lip balms, serums, and moisturizers .

Several compounds share similar properties with diethylhexyl syringylidenemalonate, particularly in their roles as photostabilizers or antioxidants. Here are some notable examples:

Compound NameFunctionalityUnique Features
AvobenzoneUVA filterKnown for its broad-spectrum UV protection
OctocryleneUV filterStabilizes other UV filters but less effective alone
Butyl MethoxydibenzoylmethanePhotostabilizerOffers high stability under sunlight
Tinosorb MBroad-spectrum UV filterProvides both UVA and UVB protection

Diethylhexyl syringylidenemalonate stands out due to its dual functionality as both an antioxidant and a photostabilizer, making it particularly valuable in enhancing the stability and effectiveness of cosmetic formulations .

XLogP3

8.1

UNII

3V5U97P248

Other CAS

444811-29-4

Wikipedia

Diethylhexyl syringylidenemalonate

Dates

Modify: 2024-06-20

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